molecular formula C10H12N2S B1385794 6-(Tert-butylsulfanyl)pyridine-3-carbonitrile CAS No. 864266-67-1

6-(Tert-butylsulfanyl)pyridine-3-carbonitrile

Cat. No. B1385794
Key on ui cas rn: 864266-67-1
M. Wt: 192.28 g/mol
InChI Key: DRFBXSPWXKIADQ-UHFFFAOYSA-N
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Patent
US08022062B2

Procedure details

Add sodium ethoxide (12 mL of 21% w/v in ethanol, 36 mmol) to a solution of 2-methyl-2-propanethiol (4.06 mL, 36 mmol) in anhydrous ethanol (90 mL) at 0° C. under nitrogen atmosphere. Stir the solution and allow it to warm to room temperature over 30 min. Add 6-chloronicotinonitrile (5 g, 36 mmol) and then heat the reaction to reflux overnight. Cool to room temperature, add saturated aqueous NaHCO3 and concentrate in vacuo. Extract into EtOAc or dichloromethane and wash with brine. Dry over MgSO4 and concentrate in vacuo to give the desired intermediate as orange crystals (6.31 g, 91%). MS (ES+) m/z: 193 (M+H)+.
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
4.06 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O-]CC.[Na+].[CH3:5][C:6]([SH:9])([CH3:8])[CH3:7].Cl[C:11]1[CH:18]=[CH:17][C:14]([C:15]#[N:16])=[CH:13][N:12]=1.C([O-])(O)=O.[Na+]>C(O)C>[C:6]([S:9][C:11]1[CH:18]=[CH:17][C:14]([C:15]#[N:16])=[CH:13][N:12]=1)([CH3:8])([CH3:7])[CH3:5] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
12 mL
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
4.06 mL
Type
reactant
Smiles
CC(C)(C)S
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=NC=C(C#N)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
Cool to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
EXTRACTION
Type
EXTRACTION
Details
Extract into EtOAc or dichloromethane
WASH
Type
WASH
Details
wash with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)SC1=NC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.31 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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